![molecular formula C21H20N2O4S B11646714 N-{(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B11646714.png)
N-{(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide
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Overview
Description
N-{(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide is a complex organic compound with a unique structure that includes a thiazole ring, a benzylidene group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide typically involves the condensation of 4-(benzyloxy)-3-ethoxybenzaldehyde with 2-acetylthiazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or thiazole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, alcohols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-(benzyloxy)-3-methoxybenzylidene)nicotinohydrazide
- 4-(benzyloxy)-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide
Uniqueness
N-{(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide is unique due to its specific structural features, such as the combination of a thiazole ring and a benzylidene group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C21H20N2O4S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H20N2O4S/c1-3-26-18-11-16(12-19-20(25)23-21(28-19)22-14(2)24)9-10-17(18)27-13-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,22,23,24,25)/b19-12- |
InChI Key |
NYTJMGZZOWPXIW-UNOMPAQXSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)NC(=O)C)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC(=O)C)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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